1-(bromomethyl)-1-methylcycloheptane
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Overview
Description
1-(Bromomethyl)-1-methylcycloheptane is an organic compound belonging to the class of alkyl halides It features a seven-membered cycloheptane ring with a bromomethyl group and a methyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-methylcycloheptane can be synthesized through several methods. One common approach involves the bromination of 1-methylcycloheptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or hydrogen bromide in the presence of a suitable catalyst can also be employed for large-scale synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-methylcycloheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-1-methylcycloheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Used in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-1-methylcycloheptane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. The molecular targets and pathways depend on the specific reaction and the nature of the nucleophile or base involved.
Comparison with Similar Compounds
1-Bromomethylcyclohexane: Similar structure but with a six-membered ring.
1-Bromomethyl-1-methylcyclohexane: Similar structure but with a six-membered ring and an additional methyl group.
1-Chloromethyl-1-methylcycloheptane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-(Bromomethyl)-1-methylcycloheptane is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to six-membered analogs
Properties
CAS No. |
1936250-61-1 |
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Molecular Formula |
C9H17Br |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-methylcycloheptane |
InChI |
InChI=1S/C9H17Br/c1-9(8-10)6-4-2-3-5-7-9/h2-8H2,1H3 |
InChI Key |
XXSPDBXGWYYCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC1)CBr |
Purity |
95 |
Origin of Product |
United States |
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